![molecular formula C14H15NO3 B1322122 Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate CAS No. 917388-45-5](/img/structure/B1322122.png)
Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate
Overview
Description
Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate is a chemical compound with the empirical formula C14H15NO3 . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Synthesis Analysis
The synthesis of this compound involves the reaction of phenylchloroformoxime with ethyl acetoacetate . The mixture is stirred and cooled to 0°C, then a sodium hydroxide solution is added to adjust the pH to 7-8. The reaction is exothermic, so it needs to be cooled to around 10°C. The pH is then adjusted to 9-9.5 and the reaction continues for 4 hours at around 10°C .Molecular Structure Analysis
The molecular weight of Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate is 245.27 . The structure of the compound includes an isoxazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
The presence of two reducible sites in the molecule, namely the benzylic-like position and the isoxazole N–O bond, creates a possible competition . Under certain conditions, ethyl (Z)-2-amino-4-oxo-2-pentanoate is obtained as the only product .Physical And Chemical Properties Analysis
Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate is a solid compound . More detailed physical and chemical properties are not available in the retrieved papers.Scientific Research Applications
Drug Discovery
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate, as an isoxazole derivative, may have potential applications in the field of drug discovery .
Synthetic Routes
In the field of synthetic chemistry, isoxazoles are synthesized using various techniques . Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate could be synthesized using metal-free synthetic routes, which are eco-friendly and cost-effective .
Biological Studies
The biological activity of isoxazole derivatives has been studied extensively . For instance, the cytotoxic effect of 3,4,5-trisubstituted isoxazoles and their effect on the interpretation of p21 WAF-1, Bax, and Bcl-2 were observed .
Anticancer Drug Design
Isoxazole derivatives have been used in the design of anticancer drugs . Given its structural features, Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate could potentially be used in the design of new anticancer drugs .
Nanocatalysis
Isoxazole derivatives have been used in nanocatalysis . Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate, due to its unique structure, could potentially be used in nanocatalysis applications .
Sensing Applications
Isoxazole derivatives have been used in sensing applications . Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate, with its unique structure, could potentially be used in the development of new sensors .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
This compound is part of a unique collection of chemicals provided to early discovery researchers
Mode of Action
It is known that isoxazole derivatives can bind with high affinity to multiple receptors , which could suggest a similar mode of action for this compound. More research is needed to elucidate the specific interactions of this compound with its targets and the resulting changes.
Biochemical Pathways
Isoxazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities This suggests that this compound could potentially affect a wide range of biochemical pathways
Result of Action
As mentioned earlier, isoxazole derivatives have been found to possess various biological activities , suggesting that this compound could potentially have a wide range of molecular and cellular effects
properties
IUPAC Name |
ethyl 5-methyl-3-(4-methylphenyl)-1,2-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-4-17-14(16)12-10(3)18-15-13(12)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWYMPCDJUKWRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624542 | |
Record name | Ethyl 5-methyl-3-(4-methylphenyl)-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate | |
CAS RN |
917388-45-5 | |
Record name | Ethyl 5-methyl-3-(4-methylphenyl)-4-isoxazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=917388-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-methyl-3-(4-methylphenyl)-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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